molecular formula C23H19F3N6O2S B2509821 N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-03-1

N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2509821
CAS No.: 872994-03-1
M. Wt: 500.5
InChI Key: VBRJNXOBGMRFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H19F3N6O2S and its molecular weight is 500.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Evaluation

Research has shown the synthesis of derivatives related to the compound, which exhibited pronounced antimicrobial activity. This indicates a potential application in developing antimicrobial agents from its derivatives (Bhuiyan et al., 2006).

Antiproliferative Activity

Another application includes the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showing significant antiproliferative activity, indicating potential in cancer research for inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Synthesis and Biological Activity Evaluation

Further research into synthesizing heterocyclic compounds related to the given compound revealed antibacterial and antifungal activities, suggesting its utility in the development of new antimicrobial agents (Patel & Patel, 2015).

Insecticidal Agents

Additionally, derivatives incorporating the structural motifs of this compound have shown potential as insecticidal agents against agricultural pests, offering another avenue for scientific application (Soliman et al., 2020).

Antiavian Influenza Virus Activity

A novel route to the synthesis of benzamide-based derivatives related to the compound demonstrated remarkable antiavian influenza virus activity, highlighting its potential in antiviral research (Hebishy et al., 2020).

Future Directions

Given its potential applications in scientific research, future studies could focus on exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful compounds .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetcalcitonin gene-related peptide (CGRP) receptors . These receptors are located on the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

It can be inferred from the structure and the known targets that it may act as aCGRP receptor antagonist . This means it likely binds to these receptors, preventing CGRP from exerting its effects and thus potentially reducing pain signals.

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist , it may influence the pain signaling pathways in the body. By blocking CGRP receptors, it could disrupt the normal functioning of these pathways, leading to a reduction in pain signals.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. The presence of a trifluoromethyl group in the compound might influence its pharmacokinetic properties, as organofluorine compounds are known for their potent electron-withdrawing properties and considerable hydrophobic surface area .

Result of Action

Based on its potential role as a cgrp receptor antagonist , it may lead to a reduction in pain signals at the molecular and cellular level.

Properties

IUPAC Name

N-[2-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-8-4-5-9-17(16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJNXOBGMRFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.